molecular formula C6H8N6 B3297189 8-Hydrazino-6-methyl[1,2,4]triazolo[4,3-b]pyridazine CAS No. 89533-53-9

8-Hydrazino-6-methyl[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B3297189
CAS No.: 89533-53-9
M. Wt: 164.17 g/mol
InChI Key: CXLRKVWXUIJDHL-UHFFFAOYSA-N
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Description

8-Hydrazino-6-methyl[1,2,4]triazolo[4,3-b]pyridazine ( 89533-53-9) is a versatile chemical intermediate of significant interest in medicinal chemistry and anticancer drug discovery. This compound features a fused triazolopyridazine heterocyclic system, a scaffold known to interact with a variety of enzymatic targets relevant to disease pathways. Its primary research value lies in its role as a key precursor for the synthesis of more complex molecules. The hydrazinyl group serves as a reactive handle for further chemical modifications, allowing researchers to generate diverse libraries of compounds for biological screening . The triazolopyridazine core is a privileged structure in drug design. Specifically, derivatives of this scaffold have been identified as potent and selective inhibitors of tankyrases (TNKS-1 and TNKS-2) . Tankyrases are enzymes involved in the Wnt signaling pathway, which is frequently dysregulated in cancers; inhibiting them is a promising strategy for anticancer therapy . Furthermore, this chemical scaffold is found in compounds investigated as dual inhibitors of other oncology targets, such as c-Met and Pim-1 kinases, which play critical roles in tumor proliferation, survival, and metastasis . Other research highlights its use in synthesizing derivatives evaluated for cytotoxic activity against various human cancer cell lines . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N6/c1-4-2-5(9-7)6-10-8-3-12(6)11-4/h2-3,9H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLRKVWXUIJDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=NN=C2C(=C1)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Hydrazino-6-methyl[1,2,4]triazolo[4,3-b]pyridazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula: C6H8N6
  • CAS Number: 45058072

The structural features of 8-Hydrazino-6-methyl[1,2,4]triazolo[4,3-b]pyridazine contribute to its biological activity, particularly in interactions with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazolo-pyridazines exhibit potent antimicrobial properties. For instance, triazolopyridazine derivatives have shown efficacy against Cryptosporidium parvum, with certain compounds achieving effective concentrations (EC50) as low as 0.17μM0.17\mu M in vitro . This suggests potential for the development of treatments for parasitic infections.

Anticancer Properties

The compound's derivatives have been investigated for anticancer activities. A related study highlighted that triazolo-pyridazine derivatives exhibited significant anti-tumor activity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. Notably, one derivative showed IC50 values of 0.83μM0.83\mu M against A549 cells and 0.15μM0.15\mu M against MCF-7 cells . These results indicate a promising avenue for cancer therapy.

The mechanisms by which 8-Hydrazino-6-methyl[1,2,4]triazolo[4,3-b]pyridazine exerts its biological effects include:

  • Inhibition of Kinases: It has been shown to inhibit c-Met kinase activity, which is crucial in various cancers .
  • GABA Modulation: Some derivatives have demonstrated GABAergic activity, indicating potential use in treating neurological disorders .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, triazolo-pyridazines have been explored for their anti-inflammatory effects. Compounds within this class have shown the ability to inhibit inflammatory pathways effectively, making them candidates for treating conditions characterized by chronic inflammation .

Study 1: Antimicrobial Efficacy

A recent study evaluated the efficacy of several triazolopyridazine compounds against C. parvum. The results indicated that compounds not only inhibited parasite growth but also eliminated it from infected cultures within a defined time frame .

Study 2: Anticancer Activity

Another investigation assessed the anticancer potential of triazolo-pyridazine derivatives on multiple cancer cell lines. The study utilized various assays to evaluate cell viability and apoptosis induction. The findings revealed that specific compounds significantly reduced cell viability and induced apoptosis in targeted cancer cells .

Table 1: Biological Activities of 8-Hydrazino-6-methyl[1,2,4]triazolo[4,3-b]pyridazine Derivatives

Activity TypeTarget Organism/Cell LineIC50/EC50 ValueReference
AntimicrobialC. parvum0.17μM0.17\mu M
AnticancerA549 (Lung Cancer)0.83μM0.83\mu M
AnticancerMCF-7 (Breast Cancer)0.15μM0.15\mu M
Anti-inflammatoryVarious<50 µM

Scientific Research Applications

8-Hydrazino-6-methyl[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound distinguished by its triazolo-pyridazine structure. It has a hydrazino group at the 8-position and a methyl group at the 6-position of the triazole ring. The molecular formula is C₇H₈N₄, and its molecular weight is approximately 164.17 g/mol.

Potential Applications

8-Hydrazino-6-methyl[1,2,4]triazolo[4,3-b]pyridazine and its derivatives have applications in medicinal chemistry and materials science due to their structural features and reactivity. Research indicates that this compound exhibits biological activities, including potential antimicrobial properties against Gram-positive and Gram-negative bacteria. It has been studied for its ability to inhibit certain enzymes or pathways involved in disease processes, suggesting potential applications in drug development. Understanding how 8-hydrazino-6-methyl[1,2,4]triazolo[4,3-b]pyridazine interacts with biological systems is crucial for assessing its therapeutic potential. Preliminary studies suggest effective binding to specific enzymes or receptors involved in disease pathways. Ongoing investigations into its pharmacokinetics and toxicity profiles are essential for evaluating its viability as a therapeutic agent.

Structural Comparisons

The presence of the hydrazino group distinguishes 8-hydrazino-6-methyl[1,2,4]triazolo[4,3-b]pyridazine from other derivatives and enhances its reactivity profile.

Compound NameStructure FeaturesUnique Properties
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazineLacks hydrazine substitutionExhibits different reactivity and biological activity
8-Hydrazinyl-[1,2,4]triazolo[4,3-b]pyridazineHydrazine at the 8-positionPotentially higher reactivity due to the hydrazine group
Triazole derivativesVarying substitutions on the triazole ringDiverse biological activities depending on substituents

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

Triazolo[4,3-b]pyridazine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of 8-hydrazino-6-methyl[1,2,4]triazolo[4,3-b]pyridazine with structurally related analogs:

Compound Substituents Key Features Biological Activity Reference
8-Hydrazino-6-methyl[1,2,4]triazolo[4,3-b]pyridazine 8-NHNH₂, 6-CH₃ Hydrazino group enhances nucleophilicity; methyl improves lipophilicity. Potential antimicrobial, anticancer (hypothesized via docking studies).
6-Chloro-3-aryl-[1,2,4]triazolo[4,3-b]pyridazine 6-Cl, 3-aryl Chlorine enhances electronic effects; aryl groups enable π-π stacking. BRD4 bromodomain inhibition (IC₅₀: 2–10 µM) .
6-Methoxy-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine 6-OCH₃, 3-CF₃Ph Methoxy improves solubility; CF₃Ph enhances target affinity. Anticancer activity (specific targets not reported).
3,8-Dimethyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine 3-CH₃, 6-Ph, 8-CH₃ Steric bulk limits enzyme binding; phenyl enhances hydrophobic interactions. No significant antihypertensive activity observed.
6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methylbenzenesulfonate 8-OSO₂C₆H₄CH₃, 6-CH₃ Sulfonate group increases polarity; methyl maintains moderate lipophilicity. Prodrug potential (hydrolyzes to active hydrazino form).

Structure-Activity Relationships (SAR)

  • Position 6 : Methyl or chloro groups improve metabolic stability but may reduce solubility.
  • Position 8: Hydrazino or sulfonate groups enhance hydrogen-bonding capacity, critical for enzyme inhibition.
  • Position 3 : Aryl or trifluoromethyl groups increase target affinity via hydrophobic or electronic effects.

Q & A

Q. How to address scale-up challenges in industrial research?

  • Methodological Answer :
  • Continuous Flow Synthesis : Replace batch reactors to enhance heat/mass transfer and reduce reaction times .
  • Cost-Effective Substrates : Replace benzyl chloride with cheaper alkylating agents (e.g., methyl iodide) without compromising yield .
  • Waste Management : Implement solvent recovery systems (e.g., distillation) to meet green chemistry standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Hydrazino-6-methyl[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
8-Hydrazino-6-methyl[1,2,4]triazolo[4,3-b]pyridazine

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